
1-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential applications in treating various neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, an important neurotransmitter in the brain.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Cyclopropane Derivatives A study presented a high yield synthetic method for cyclopropane derivatives starting from commercially available cyclopropane carboxylic acid. This research highlights the importance of cyclopropane derivatives in various chemical syntheses, demonstrating the compound's relevance in creating complex molecular structures (Zhihui Zhou et al., 2021).
Electrochromic and Electrofluorescent Polyamides Another study focused on electroactive polyamides containing fluorene units, exhibiting exceptional thermal stability and reversible electrochromic characteristics. These materials' synthesis and properties suggest potential applications in electronic and photonic devices, indicating the utility of fluorinated compounds in advanced material science (Ningwei Sun et al., 2016).
Biological Applications
Antidepressant Potential Research on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives explored their potential as antidepressants, showing some derivatives had higher activity than standard treatments. This study underscores the cyclopropane derivatives' significance in medicinal chemistry, particularly in designing new therapeutic agents (B. Bonnaud et al., 1987).
Alzheimer’s Disease Research A specific study evaluated the effects of a cyclopropanecarboxylic acid derivative on brain β-amyloid pathology and spatial memory in a mouse model of Alzheimer's disease. This compound showed significant attenuation of brain β-amyloid pathology, illustrating the potential therapeutic applications of cyclopropane derivatives in neurodegenerative disease research (B. Imbimbo et al., 2009).
Material Science and Polymer Chemistry
Aromatic Polyamides with Cyclohexane Structure Research into aromatic polyamides incorporating the cyclohexane structure showcased these polymers' excellent solubility and thermal stability. This indicates the relevance of cycloalkane derivatives in developing high-performance materials with potential applications in various industrial and technological fields (S. Hsiao et al., 1999).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2/c1-16(2,3)14(20)8-11-19-15(21)17(9-10-17)12-4-6-13(18)7-5-12/h4-7,14,20H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLPEUDANMXFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1(CC1)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2893741.png)
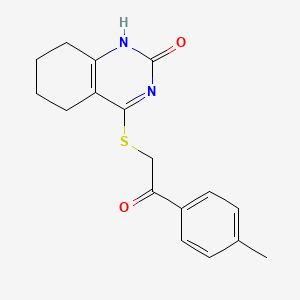
![2,4,7-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893746.png)


![(2-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2893753.png)
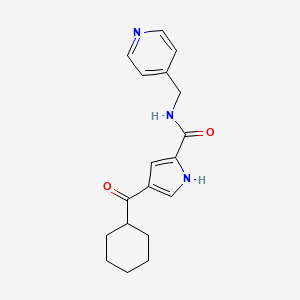
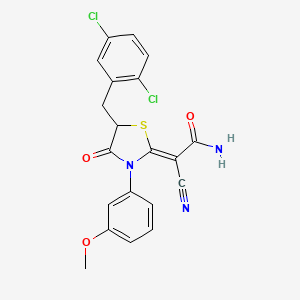
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2893756.png)

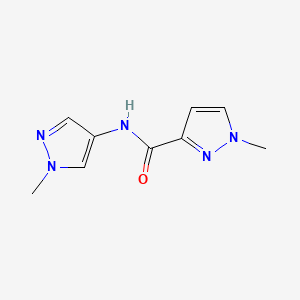
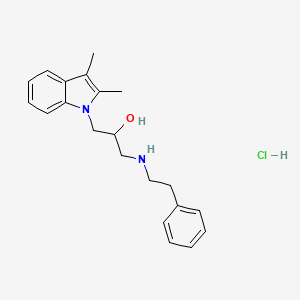
![5-(6-Tert-butylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2893760.png)